molecular formula C8H15NO B13207422 3-(Oxan-3-yl)azetidine

3-(Oxan-3-yl)azetidine

Cat. No.: B13207422
M. Wt: 141.21 g/mol
InChI Key: XGTNEGFUCRZLOJ-UHFFFAOYSA-N
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Description

3-(Oxan-3-yl)azetidine is a heterocyclic compound that features both an azetidine ring and an oxetane ring. Azetidines are four-membered nitrogen-containing rings, while oxetanes are four-membered oxygen-containing rings. These structures are known for their significant ring strain, which imparts unique reactivity and stability properties. The combination of these two rings in a single molecule makes this compound an interesting subject for research in organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-3-yl)azetidine can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This method is efficient and allows for the preparation of functionalized azetidines and oxetanes. Another method involves the use of bis-triflates of 2-substituted-1,3-propanediols, which are alkylated with primary amines to form azetidines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and yields . Additionally, the Suzuki–Miyaura cross-coupling reaction has been employed for the diversification of azetidine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-3-yl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atom of the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Alkyl halides and other electrophiles can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce azetidine derivatives with different substituents.

Mechanism of Action

The mechanism of action of 3-(Oxan-3-yl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in the azetidine and oxetane rings makes the compound highly reactive, allowing it to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring with similar reactivity and stability properties.

    Oxetane: A four-membered oxygen-containing ring known for its ring strain and unique reactivity.

    Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity.

Uniqueness

3-(Oxan-3-yl)azetidine is unique due to the combination of both azetidine and oxetane rings in a single molecule. This dual-ring structure imparts distinct reactivity and stability properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-(oxan-3-yl)azetidine

InChI

InChI=1S/C8H15NO/c1-2-7(6-10-3-1)8-4-9-5-8/h7-9H,1-6H2

InChI Key

XGTNEGFUCRZLOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2CNC2

Origin of Product

United States

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